7-[3-hydroxy-2-[4-hydroxy-4-(1-propylcyclobutyl)but-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CAY10408 is a free acid, 2-series analog of butaprost, a structural analog of prostaglandin E2 (PGE2). It is known for its selectivity for the EP2 receptor subtype. The compound has the formal name 9-oxo-11α,16R-dihydroxy-17-cyclobutyl-5Z,13E-dien-1-oic acid and a molecular formula of C23H36O5 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of CAY10408 involves multiple steps, starting from butaprost. The synthetic route includes the introduction of a cyclobutyl group and the formation of the free acid. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yield and purity. detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed .
Industrial Production Methods
Industrial production of CAY10408 would likely involve large-scale synthesis using optimized reaction conditions to ensure consistency and high yield. The process would include purification steps such as recrystallization or chromatography to achieve the desired purity level of ≥98% .
Analyse Chemischer Reaktionen
Types of Reactions
CAY10408 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Substitution reactions can occur at various positions on the molecule, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or alkanes .
Wissenschaftliche Forschungsanwendungen
CAY10408 has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound for studying the EP2 receptor subtype and its interactions with other molecules.
Biology: Employed in research to understand the role of prostaglandins in various biological processes.
Medicine: Investigated for its potential therapeutic applications in conditions related to inflammation and pain.
Industry: Utilized in the development of new pharmaceuticals and as a standard in analytical chemistry
Wirkmechanismus
CAY10408 exerts its effects by selectively binding to the EP2 receptor subtype. This binding leads to the activation or inhibition of specific signaling pathways, depending on the context. The molecular targets include various proteins and enzymes involved in the cyclooxygenase pathway. The compound’s mechanism of action is similar to that of butaprost, but with distinct differences due to its unique structure .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Butaprost: A structural analog of prostaglandin E2 with similar receptor selectivity.
CAY10508: A potent and selective inverse agonist for the central cannabinoid (CB1) receptor
Uniqueness
CAY10408 is unique due to its specific structural modifications, which confer distinct pharmacological properties. Unlike butaprost, CAY10408 has a cyclobutyl group and is a free acid, making it less active but still valuable for research purposes. Compared to CAY10508, which targets cannabinoid receptors, CAY10408 is specific to the EP2 receptor subtype .
Eigenschaften
IUPAC Name |
7-[3-hydroxy-2-[4-hydroxy-4-(1-propylcyclobutyl)but-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H36O5/c1-2-13-23(14-8-15-23)21(26)11-7-10-18-17(19(24)16-20(18)25)9-5-3-4-6-12-22(27)28/h3,5,7,10,17-18,20-21,25-26H,2,4,6,8-9,11-16H2,1H3,(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJVBXPOYFHMZAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1(CCC1)C(CC=CC2C(CC(=O)C2CC=CCCCC(=O)O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H36O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.